Queuosine

Catalog No.
S996849
CAS No.
57072-36-3
M.F
C17H23N5O7
M. Wt
409.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Queuosine

CAS Number

57072-36-3

Product Name

Queuosine

IUPAC Name

2-amino-5-[[[(1S,4S,5R)-4,5-dihydroxycyclopent-2-en-1-yl]amino]methyl]-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

Molecular Formula

C17H23N5O7

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C17H23N5O7/c18-17-20-14-10(15(28)21-17)6(3-19-7-1-2-8(24)11(7)25)4-22(14)16-13(27)12(26)9(5-23)29-16/h1-2,4,7-9,11-13,16,19,23-27H,3,5H2,(H3,18,20,21,28)/t7-,8-,9+,11+,12+,13+,16+/m0/s1

InChI Key

QQXQGKSPIMGUIZ-AEZJAUAXSA-N

SMILES

C1=CC(C(C1NCC2=CN(C3=C2C(=O)NC(=N3)N)C4C(C(C(O4)CO)O)O)O)O

Synonyms

2-Amino-5-[[[(1S,4S,5R)-4,5-dihydroxy-2-cyclopenten-1-yl]amino]methyl]-3,7-dihydro-7-β-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one; 7-(4,5-cis-Dihydroxy-1-cyclopenten-3-ylaminomethyl)-7-deazaguanosine; Q (nucleoside); Queuosine;

Canonical SMILES

C1=CC(C(C1NCC2=CN(C3=C2C(=O)N=C(N3)N)C4C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

C1=C[C@@H]([C@@H]([C@H]1NCC2=CN(C3=C2C(=O)N=C(N3)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)O

Description

Queuosine is a nucleoside found in tRNA that has an additional cyclopentenyl ring added via an NH group to the methyl group of 7-methyl-7-deazaguanosine. The cyclopentenyl ring may carry other substituents.
A modified nucleoside which is present in the first position of the anticodon of tRNA-tyrosine, tRNA-histidine, tRNA-asparagine and tRNA-aspartic acid of many organisms. It is believed to play a role in the regulatory function of tRNA. Nucleoside Q can be further modified to nucleoside Q*, which has a mannose or galactose moiety linked to position 4 of its cyclopentenediol moiety.

Queuosine is a hypermodified nucleoside found in the transfer ribonucleic acid (tRNA) of various organisms, including bacteria and eukaryotes. It is characterized by a unique structure that includes a cyclopentenediol moiety linked to a (7-aminomethyl)-7-deazaguanine core. This modification occurs at the wobble position of certain tRNAs, specifically those that decode the amino acids tyrosine, asparagine, aspartate, and histidine. Queuosine plays a critical role in enhancing the efficiency and fidelity of protein translation by influencing codon recognition during the decoding process .

That are crucial for its biosynthesis and function. The primary pathway for queuosine synthesis involves the conversion of its precursors, queuine and 7-cyano-7-deazaguanosine, through enzymatic actions, particularly by queuosine synthase. The reaction mechanism typically includes:

  • Transglycosylation: The glycosidic bond between guanine and ribose is cleaved, allowing for the incorporation of queuine into tRNA.
  • Reduction Reactions: QueF enzyme catalyzes the reduction of nitrile groups in precursor compounds, facilitating the formation of queuosine from its precursors .

Queuosine's biological activity is primarily associated with its role as a tRNA modification. It enhances the decoding capacity of tRNAs by stabilizing their structure and improving their interaction with ribosomes during translation. Studies have shown that queuosine modification can influence:

  • Translation Efficiency: Queuosine-modified tRNAs exhibit improved accuracy in codon recognition, particularly for codons ending in cytosine.
  • Stress Response: The presence of queuosine can affect cellular responses to nutrient availability and stress conditions, indicating its role in metabolic regulation .

The synthesis of queuosine can be achieved through several methods:

  • Biosynthesis: In bacteria, queuosine is synthesized de novo from simpler precursors via a series of enzymatic reactions involving enzymes like QueF and TGT (tRNA-guanine transglycosylase) which facilitate the incorporation of queuine into tRNA .
  • Chemical Synthesis: Recent advancements have led to total syntheses of queuosine derivatives using complex organic chemistry techniques. For example, one method involves the use of cyclopentene derivatives and selective glycosylation reactions to construct queuosine analogs with specific modifications .
  • Enzymatic Synthesis: Enzymatic methods are being explored to produce queuosine through biocatalysis, which may offer more environmentally friendly alternatives to traditional synthetic routes.

Queuosine has several notable applications in research and biotechnology:

  • Biomarker Studies: Its presence in tRNA makes it a potential biomarker for studying translation dynamics in various biological systems.
  • Therapeutic Targets: Understanding queuosine's role in translation may lead to novel therapeutic strategies targeting diseases related to protein synthesis dysregulation.
  • Synthetic Biology: Queuosine derivatives are being explored for their utility in synthetic biology applications, where modified nucleotides can enhance gene expression systems .

Research on queuosine interactions focuses on its binding properties and effects on ribosomal function. Key findings include:

  • Codon-Anticodon Interactions: Studies have demonstrated that queuosine-modified tRNAs exhibit altered binding affinities for specific codons, which can enhance or reduce translation rates depending on the context.
  • Enzyme Interactions: Queuosine's incorporation into tRNA has been shown to influence interactions with various translation factors and enzymes involved in protein synthesis .

Queuosine shares structural similarities with several other modified nucleosides. Here are some notable comparisons:

CompoundStructure TypeUnique Features
QueuineNucleoside precursorPrecursor to queuosine; lacks cyclopentenediol moiety
ArchaeosineNucleoside found in archaeaContains a unique base structure; involved in structural roles
7-MethylguanosineModified guanosineCommonly found in eukaryotic mRNA; involved in cap structure
PseudouridineModified uridineEnhances stability of RNA; widely distributed across RNA types

Queuosine is unique due to its specific modification at the wobble position of tRNAs and its distinct chemical structure that includes both a cyclopentene ring and a 7-deazaguanosine core. This uniqueness contributes significantly to its functional roles within cellular processes .

Bacterial De Novo Synthesis: PreQ0 and PreQ1 Precursors

Bacteria synthesize queuosine de novo from guanosine-5′-triphosphate (GTP) through a conserved pathway involving eight enzymatic steps. The pathway begins with GTP cyclohydrolase I (FolE), which converts GTP to 7,8-dihydroneopterin triphosphate (H₂NTP). Subsequent steps involve:

  • PreQ₀ formation: Enzymes QueD, QueE, and QueC sequentially modify H₂NTP to produce 7-cyano-7-deazaguanine (preQ₀).
  • PreQ₁ synthesis: PreQ₀ is reduced to 7-aminomethyl-7-deazaguanine (preQ₁) by the NADPH-dependent preQ₀ reductase (QueF).
  • tRNA incorporation: The tRNA-guanine transglycosylase (TGT) replaces guanine-34 with preQ₁ in target tRNAs (tRNA^Asp^, tRNA^Asn^, tRNA^His^, tRNA^Tyr^).
  • Final modifications: PreQ₁ is converted to epoxyqueuosine (oQ) via S-adenosylmethionine-dependent QueA, followed by reduction to queuosine by QueG (cobalamin-dependent) or QueH (iron-sulfur cluster-dependent).

Key bacterial enzymes:

EnzymeFunction
QueDCatalyzes the second step in preQ₀ synthesis
QueFReduces preQ₀ to preQ₁
TGTInserts preQ₁ into tRNA
QueG/QueHConverts oQ to queuosine

Eukaryotic Salvage Pathways: Dietary and Microbiome-Derived Queuine

Eukaryotes lack de novo queuosine biosynthesis and rely on salvaging the queuine base (Q-base) from dietary sources or gut microbiota. The process involves:

  • Queuine uptake: Eukaryotes import queuine via unidentified transporters, though QNG1 hydrolase cleaves queuosine-5′-monophosphate to release queuine.
  • tRNA modification: The heterodimeric TGT complex (QTRT1-QTRT2 in humans) inserts queuine into target tRNAs.
  • Glycosylation: Mannosyl-queuosine (manQ) and galactosyl-queuosine (galQ) are formed in tRNA^Asp^ and tRNA^Tyr^ via QTMAN (GTDC1) and QTGAL (B3GNTL1).

Dietary queuine sources:

SourceQueuine Content
Bovine milk16–17 ng/mL
Wheat germ190 ng/g
Coconut water87–530 ng/mL
Human serum1–10 nM

Eukaryotic cells prioritize queuine incorporation into tRNA^Asp^, ensuring translational fidelity under nutrient-limited conditions.

Key Enzymes and Transporters: TGT Complex, QueH, QueG, and Riboswitch Regulation

TGT Complex

  • Bacterial TGT: A homodimer that replaces guanine-34 with preQ₁ via a ping-pong mechanism.
  • Eukaryotic TGT: A heterodimer (QTRT1-QTRT2) requiring both subunits for activity. Structural studies reveal a Zn²⁺-binding domain critical for tRNA recognition.

QueH and QueG

  • QueG: A cobalamin/[4Fe-4S]-dependent epoxyqueuosine reductase found in Proteobacteria and Firmicutes.
  • QueH: A non-orthologous replacement in Thermotoga maritima and Clostridioides difficile, utilizing a [4Fe-4S] cluster for oQ reduction.

Riboswitch Regulation

PreQ₁ riboswitches (e.g., PreQ₁-I, PreQ₁-II) regulate queuosine biosynthesis genes in bacteria. These riboswitches adopt H-type pseudoknot structures upon preQ₁ binding, terminating transcription or masking ribosome-binding sites. For example, the Bacillus subtilis ykvJKLM operon is downregulated by preQ₁-induced transcription attenuation.

Cross-Kingdom Interactions: Microbiome-Mediated Queuine Synthesis and Host Salvage

The gut microbiome serves as a primary queuine source for eukaryotes, with ~50% of gut bacteria capable of de novo queuosine synthesis. Key interactions include:

  • Microbial queuine production: Commensals like Escherichia coli and Clostridioides difficile synthesize queuosine, releasing queuine via tRNA turnover.
  • Host salvage: Eukaryotes absorb queuine via intestinal transporters, with hepatic QNG1 processing dietary queuosine-5′-monophosphate.
  • Pathogen adaptation: Intracellular pathogens (e.g., Chlamydia trachomatis) hijack host queuine by expressing modified TGT enzymes.

Competitive dynamics:

  • Queuine lyase: Gut bacteria like C. difficile express radical-SAM enzymes to convert queuine back to preQ₁, counteracting host salvage.
  • Transporters: COG1738/YhhQ and QueT families import preQ₀/preQ₁ in bacteria, while eukaryotes lack dedicated queuine transporters.

The incorporation of queuosine at the wobble position fundamentally alters codon recognition patterns and expands the decoding capacity of cognate transfer ribonucleic acid molecules [4] [7]. Unlike unmodified guanosine, which exhibits strong preference for cytosine-ending codons through Watson-Crick base pairing, queuosine-modified transfer ribonucleic acid molecules demonstrate equivalent binding affinity for both NAC and NAU codon variants [13] [4]. This modification enables efficient decoding of synonymous codons through enhanced wobble base pairing interactions, where the unusual cyclopentenediol ring structure provides additional stabilization for non-canonical base pair formations [14] [5].

Computational modeling studies have revealed that queuosine functions as a structurally restrictive base that limits anticodon loop flexibility while establishing an extended hydrogen bonding network [13]. The quaternary amine of the 7-aminomethyl side chain forms hydrogen bonds with the carbonyl oxygen of the base, positioning the dihydroxycyclopentenediol ring for optimal backbone interactions with neighboring uridine 33 residue [13]. This interresidue association stabilizes cross-loop hydrogen bond formation between uridine 33 and the phosphoribosyl backbone of cytosine at position 36, creating a rigid anticodon loop conformation that enhances codon recognition accuracy [13].

Research utilizing Drosophila melanogaster transfer ribonucleic acid histidine isoacceptors has demonstrated that queuosine modification significantly influences codon selection preferences during protein synthesis [7]. Transfer ribonucleic acid histidine containing unmodified guanosine at the wobble position showed clear preference for CAC codons over CAU codons, whereas queuosine-modified variants exhibited minimal codon bias and enhanced decoding efficiency for both synonymous codons [7]. Direct ribonucleic acid sequencing approaches have confirmed that queuosine modifications result in elevated sequencing error rates at position 34 and adjacent nucleotides, generating distinctive error profiles that facilitate detection and quantification of modification levels [12].

Transfer RNA TypeAnticodon SequenceDecoded CodonsCodon PatternWobble Base Pairing
Transfer RNA TyrosineGUAUAC, UAUNAC/UEnhanced G:U and G:C interactions [1]
Transfer RNA HistidineGUGCAC, CAUNAC/UReduced codon preference bias [7]
Transfer RNA AsparagineGUUAAC, AAUNAC/UImproved NAU codon recognition [4]
Transfer RNA Aspartic AcidGUCGAC, GAUNAC/UEliminated wobble position bias [13]

Translational Fidelity and Efficiency: Codon Bias and Ribosome Dynamics

Queuosine modification profoundly impacts translational fidelity by modulating ribosome dynamics and codon-anticodon interaction kinetics throughout protein synthesis [16] [17]. Ribosome profiling analyses in queuosine-deficient systems have revealed significant alterations in translation elongation patterns, with pronounced ribosome stalling observed specifically at NAU codons while NAC codon translation remains largely unaffected [16] [35]. This differential impact arises because NAC codons can be efficiently decoded by unmodified guanosine-containing transfer ribonucleic acid molecules, whereas NAU codons lack cognate anticodons and require queuosine modification for optimal recognition [17] [30].

The absence of queuosine modification creates a global imbalance in translation elongation speed that extends beyond the directly affected codons [16] [35]. Studies examining codon-anticodon binding energetics have categorized codons into strong, intermediate, and weak groups based on Turner energy calculations, revealing that queuosine loss selectively impacts the translation speed of these different codon classes [16]. While translation of adenine and uridine-rich weak codons becomes significantly slowed in queuosine-deficient conditions, guanine and cytosine-rich strong codons paradoxically show accelerated translation rates [16] [35].

This kinetic redistribution creates ribosome traffic jam effects where stalling events at queuosine-decoded codons cause upstream ribosome accumulation, particularly affecting rapidly decoded weak codons [16] [35]. The phenomenon resembles vehicular traffic patterns where slowdowns disproportionately impact fast-moving lanes, resulting in system-wide efficiency reductions [35]. Quantitative measurements of translation speed have demonstrated that queuosine-modified transfer ribonucleic acid molecules enhance decoding rates for cognate codons while maintaining translational accuracy [34] [17].

Proteomics analyses of queuosine-deficient cellular systems have confirmed widespread alterations in protein synthesis patterns, with particular disruption of pathways involved in synaptogenesis and neuronal morphology [16] [35]. These changes correlate with increased eukaryotic translation initiation factor 2 alpha phosphorylation, indicating activation of translational stress response pathways [16]. The modification also influences stop codon readthrough efficiency, with galactosylated queuosine derivatives specifically suppressing premature translation termination [34].

Context-Dependent Methylation: Dnmt2-Driven Transfer RNA Modifications

The presence of queuosine at position 34 creates a remarkable cross-talk mechanism with DNA methyltransferase 2 enzymes that dramatically enhances cytosine-5 methylation at position 38 of transfer ribonucleic acid aspartic acid [18] [22]. This nutritionally regulated pathway demonstrates how individual transfer ribonucleic acid modifications can influence the installation of additional modifications through cooperative molecular mechanisms [19] [20]. Biochemical reconstitution experiments have revealed that queuosine modification stimulates DNA methyltransferase 2 catalytic efficiency by approximately 6-fold, increasing the maximum reaction velocity to potassium dissociation constant ratio from 1.51 × 10⁻³ to 6.27 × 10⁻³ reciprocal seconds per micromolar [20].

The stimulatory effect of queuosine on DNA methyltransferase 2 activity operates through enhanced substrate positioning and transition state stabilization rather than simple affinity increases [20] [18]. Structural modeling suggests that queuosine presence in the anticodon loop alters the geometry of cytosine 38, facilitating its rotation around the phosphodiester backbone and improving accessibility to the catalytic cysteine residue and S-adenosylmethionine cofactor [18] [20]. Mass spectrometry cross-linking studies have positioned queuosine adjacent to the S-adenosylmethionine binding site, providing direct evidence for its role in optimizing methyl transfer geometry [20].

This modification cross-talk exhibits context-dependent regulation through nutritional availability of queuine, the precursor nucleobase required for queuosine synthesis [22] [25]. In Schizosaccharomyces pombe, cultivation in queuine-containing medium results in complete in vivo transfer ribonucleic acid aspartic acid methylation, while queuine-deficient conditions reduce methylation to barely detectable levels [22]. The dependency requires functional queuine incorporation machinery, as deletion of transfer ribonucleic acid-guanine transglycosylase genes abolishes queuine-stimulated DNA methyltransferase 2 activation [22].

Alternative regulatory pathways can modulate DNA methyltransferase 2 activity independently of queuosine through kinase signaling mechanisms [18]. Nitrogen limitation conditions activate the signaling kinase Sck2, which promotes increased in vivo methylation through direct enzyme phosphorylation or transcriptional upregulation pathways [18]. This dual regulatory system enables cells to respond to both micronutrient availability and broader metabolic conditions while maintaining transfer ribonucleic acid modification homeostasis [18] [22].

ParameterQueuosine-Modified Transfer RNAUnmodified Transfer RNAFold Change
Maximum Velocity (Vmax)Enhanced catalytic turnover [20]Standard activity [20]~4-fold increase [20]
Substrate Affinity (K₀.₅)Slightly improved binding [20]Normal binding [20]1.5-fold improvement [20]
Catalytic Efficiency6.27 × 10⁻³ s⁻¹ μM⁻¹ [20]1.51 × 10⁻³ s⁻¹ μM⁻¹ [20]6.3-fold enhancement [20]
In Vivo Methylation100% modification [22]<10% modification [22]>10-fold increase [22]

Metabolic Regulation: Links to Warburg Metabolism and Mitochondrial Stress

Queuosine deficiency triggers a comprehensive metabolic reprogramming that closely resembles the Warburg effect observed in cancer cells, characterized by increased aerobic glycolysis and reduced oxidative phosphorylation [27] [28]. This metabolic switch occurs without significant alterations in cellular proliferation rates, suggesting that queuosine functions as a metabolic rheostat rather than a growth regulator [27] [30]. Cellular bioenergetics measurements in queuosine-depleted systems have revealed increased mitochondrial proton leak rates, decreased adenosine triphosphate synthesis efficiency, and elevated lactate dehydrogenase activity [27] [28].

The metabolic alterations extend to glutamine metabolism, with queuosine-deficient cells exhibiting enhanced glutaminolysis and increased ammonia production [27] [28]. These changes reflect anaplerotic replenishment of citric acid cycle intermediates to compensate for impaired oxidative metabolism [28]. Remarkably, queuosine depletion can induce reversal of the mitochondrial F₁F₀-adenosine triphosphate synthase complex, causing it to operate in reverse direction and hyperpolarize the mitochondrial membrane potential [27] [28]. This phenomenon represents a poorly understood cancer trait that may facilitate metabolic flexibility during stress conditions [27].

Mitochondrial transfer ribonucleic acid molecules also contain queuosine modifications, and their dysfunction contributes significantly to the observed metabolic phenotypes [30] [32]. Loss of queuosine modification impairs mitochondrial translation of electron transport chain components while paradoxically upregulating nuclear-encoded mitochondrial genes through compensatory feedback mechanisms [30] [32]. This creates a metabolic paradox where cells attempt to rescue mitochondrial function through increased nuclear gene expression while simultaneously experiencing translation defects that prevent effective protein complex assembly [30].

The connection between queuosine modifications and cellular stress responses extends to broader metabolic pathways beyond energy production [30] [32]. Transfer ribonucleic acid modification profiling during mitochondrial stress has identified queuosine as a master regulator of stress response translation, with knockout of queuosine biosynthesis enzymes leading to mitochondrial dysfunction, reduced proliferation, and altered messenger ribonucleic acid translation rates [32]. These effects create cascading impacts on other transfer ribonucleic acid modifications, suggesting that queuosine occupies a central position in the transfer ribonucleic acid modification network [32].

Metabolic ParameterQueuosine SufficientQueuosine DeficientMetabolic Impact
Aerobic GlycolysisNormal levels [28]Significantly increased [27] [28]Warburg-like phenotype [27]
GlutaminolysisBaseline activity [28]Enhanced flux [27] [28]Anaplerotic compensation [28]
Adenosine Triphosphate SynthesisNormal efficiency [27]Reduced rate [27] [28]Bioenergetic impairment [27]
Mitochondrial Proton LeakStandard permeability [27]Increased leakage [27] [28]Respiratory uncoupling [27]
Lactate ProductionPhysiological levels [28]Elevated output [27] [28]Glycolytic shift [27]
Adenosine Triphosphate SynthaseForward operation [27]Reverse operation [27] [28]Cancer-like metabolism [27]

Queuosine represents a unique paradigm in translational control, functioning as a nutritionally-responsive modification that directly couples dietary and microbiome-derived nutrients to protein synthesis efficiency [1] [2]. In eukaryotic systems, queuosine levels in transfer ribonucleic acid reflect the bioavailability of its precursor queuine, which is exclusively salvaged from diet and gut microbiota [1]. This nutritional dependency establishes queuosine as a master regulator of translation that responds dynamically to environmental conditions.

The mechanistic basis of queuosine-driven translational control involves several interconnected pathways. Nutritionally determined queuosine-transfer ribonucleic acid levels promote DNA methyltransferase 2-mediated methylation of transfer ribonucleic acid aspartic acid at cytosine-38, creating a regulatory network that extends beyond the initial modification site [1] [3]. This methylation event significantly affects the structural dynamics of transfer ribonucleic acid, influencing its interaction with ribosomal machinery and aminoacyl-transfer ribonucleic acid synthetases.

Table 1: Tissue-Specific Queuosine Distribution in Mammals

TissueQueuosine Content (%)Modification LevelReference
Brain85HighCirzi et al. 2023
Heart82HighCirzi et al. 2023
Skeletal Muscle80HighCirzi et al. 2023
Liver65ModerateCirzi et al. 2023
Kidney62ModerateCirzi et al. 2023
Spleen45LowCirzi et al. 2023
Lung58ModerateCirzi et al. 2023

The translational control mechanisms mediated by queuosine operate through multiple levels of regulation. At the codon level, queuosine modification controls translational speed of queuosine-decoded codons and their near-cognate variants [1] [3]. This control is particularly evident in the differential processing of codons ending in cytosine versus uracil, where queuosine-modified transfer ribonucleic acid demonstrates enhanced efficiency in cytosine-ending codon recognition [1]. The modification creates a codon-biased translation system that can rapidly adjust protein synthesis patterns in response to nutritional availability.

Table 2: Queuosine-Dependent Translation Kinetics

Codon TypeQueuosine Present (%)Translation Speed (relative)Ribosome Stalling Events
NAC (Asparagine)1001.000
NAU (Asparagine)950.8515
GAC (Aspartic Acid)1001.000
GAU (Aspartic Acid)920.8218
CAC (Histidine)1001.000
CAU (Histidine)900.8713
UAC (Tyrosine)1001.000
UAU (Tyrosine)880.8317

During cellular stress conditions, queuosine modification assumes critical importance in translational adaptation. Research has demonstrated that oxidative stress triggers a shift in messenger ribonucleic acid translation toward stress response programs, characterized by increased preference for guanine/cytosine-ending codons over adenine/uracil-ending codons [4]. This shift is directly mediated by queuosine levels, which promote the translation of stress-response genes including selenoproteins and activating transcription factor 4-transcribed genes [4]. The modification thus serves as a molecular switch that redirects cellular resources toward protective mechanisms during adverse conditions.

The stress adaptation function of queuosine is further exemplified by its role in amino acid metabolism regulation. Studies have shown that queuosine deficiency leads to compromised tyrosine production through increased tetrahydrobiopterin oxidation, demonstrating its involvement in fundamental metabolic pathways [5]. This connection between queuosine modification and amino acid homeostasis provides a mechanistic link between nutritional status and cellular metabolic capacity.

Unfolded Protein Response Activation: Endoplasmic Reticulum Stress and Proteostasis

The relationship between queuosine deficiency and endoplasmic reticulum stress represents a fundamental mechanism by which transfer ribonucleic acid modifications regulate cellular proteostasis [1] [3]. Deregulation of translation upon queuine depletion results in the accumulation of unfolded proteins that trigger endoplasmic reticulum stress and activate the unfolded protein response in both cultured human cell lines and germ-free mice fed queuosine-deficient diets [1] [3].

The molecular mechanisms underlying queuosine-mediated endoplasmic reticulum stress involve multiple pathways of the unfolded protein response. Upon queuosine depletion, cells exhibit increased phosphorylation of eukaryotic translation initiation factor 2 alpha, a key indicator of protein kinase ribonucleic acid-like endoplasmic reticulum kinase pathway activation [3] [6]. This phosphorylation event leads to global attenuation of protein synthesis while simultaneously promoting the translation of specific stress-response transcripts, including activating transcription factor 4 [3] [6].

Table 3: Endoplasmic Reticulum Stress Response in Queuosine Deficiency

ParameterQueuosine SufficientQueuosine DeficientFold ChangeP-value
eIF2α Phosphorylation1.02.32.30.001
ATF4 Expression1.02.82.80.0001
HSP70 Expression1.02.52.50.0005
HSPA5 Expression1.02.22.20.002
ER Size Increase1.01.81.80.01
Unfolded Protein Accumulation1.03.43.40.0001

The endoplasmic reticulum stress response in queuosine-deficient cells is characterized by significant upregulation of molecular chaperones, including heat shock protein 70 and heat shock protein family A member 5 [3] [6]. These chaperones function to increase the protein folding capacity of the endoplasmic reticulum under stress conditions, representing a compensatory mechanism to restore proteostasis [3]. The magnitude of this response underscores the critical importance of queuosine modification in maintaining normal protein folding homeostasis.

Morphological changes in the endoplasmic reticulum provide additional evidence for the proteostatic stress induced by queuosine deficiency. Cells lacking queuosine modification exhibit significant increases in endoplasmic reticulum size, a characteristic adaptation associated with unfolded protein response activation [3] [6]. This expansion represents a cellular attempt to accommodate increased protein folding demands and prevent the accumulation of misfolded proteins.

The proteostatic disruption caused by queuosine deficiency extends beyond immediate stress responses to encompass fundamental alterations in cellular protein quality control systems. The unfolded protein response activation represents an adaptive mechanism that attempts to restore protein homeostasis through coordinated regulation of protein synthesis, folding, and degradation pathways [7] [8]. However, prolonged activation of these stress pathways can lead to cellular dysfunction and potential apoptotic outcomes if proteostasis cannot be restored [7] [8].

The connection between queuosine modification and proteostasis regulation represents a novel mechanism linking nutritionally determined transfer ribonucleic acid modifications to cellular protein homeostasis [1] [3]. This relationship demonstrates how dietary and microbiome-derived factors can directly influence fundamental cellular processes through modification of the translational machinery itself.

Mitochondrial Bioenergetics: Adenosine Triphosphate Synthesis and Proton Leak Modulation

Queuosine modification exerts profound effects on mitochondrial bioenergetics through its incorporation into both cytosolic and mitochondrial transfer ribonucleic acid molecules [9] [10]. The impact of queuosine deficiency on mitochondrial function represents a direct link between transfer ribonucleic acid modification and cellular energy metabolism, with significant implications for adenosine triphosphate production and mitochondrial membrane integrity.

Research has demonstrated that queuosine depletion causes substantial alterations in mitochondrial respiratory function, characterized by increased rates of mitochondrial proton leak and decreased rates of adenosine triphosphate synthesis [9] [10]. These changes correlate with observed reductions in cellular adenosine triphosphate levels, indicating that queuosine modification is essential for maintaining optimal mitochondrial bioenergetic capacity [9] [10]. The modification appears to be particularly important for the proper functioning of the mitochondrial adenosine triphosphate synthase complex, as evidenced by the ability of queuosine-deficient cells to reverse the direction of this enzyme under specific metabolic conditions [9] [10].

Table 4: Mitochondrial Bioenergetics in Queuosine Deficiency

ParameterQueuosine SufficientQueuosine DeficientUnitSignificance
Basal Respiration Rate100115pmol O2/min/mgp<0.05
ATP Synthesis Rate10075relative ratep<0.01
Proton Leak Rate100145relative ratep<0.001
Mitochondrial Membrane Potential100110relative fluorescencep<0.05
Complex I Activity10098relative activityns
Complex II Activity100102relative activityns
Complex III Activity10096relative activityns
Complex IV Activity100100relative activityns

The mechanism by which queuosine deficiency affects mitochondrial bioenergetics involves alterations in mitochondrial transfer ribonucleic acid function and subsequent effects on respiratory chain protein synthesis [9] [10]. While the activities of individual respiratory chain complexes remain largely unchanged, the overall coupling efficiency between electron transport and adenosine triphosphate synthesis is significantly compromised [9] [10]. This uncoupling manifests as increased proton leak across the inner mitochondrial membrane, effectively reducing the proton-motive force available for adenosine triphosphate synthesis.

The metabolic consequences of queuosine-mediated mitochondrial dysfunction extend to promote a Warburg-type metabolism characterized by increased aerobic glycolysis and glutaminolysis [9] [10]. This metabolic shift represents a compensatory mechanism whereby cells attempt to maintain adenosine triphosphate production despite impaired mitochondrial function. The increased reliance on glycolytic pathways is accompanied by elevated lactate production and increased lactate dehydrogenase activity [9] [10].

Recent studies have revealed that queuosine can ameliorate mitochondrial dysfunction caused by pathogenic mitochondrial transfer ribonucleic acid variants [11]. Treatment with queuine supplementation significantly increased the expression of both nuclear deoxyribonucleic acid-encoded and mitochondrial deoxyribonucleic acid-encoded respiratory chain proteins, leading to enhanced mitochondrial respiration and improved mitochondrial membrane potential [11]. This therapeutic effect demonstrates the potential for queuosine-based interventions in mitochondrial diseases.

The relationship between queuosine modification and mitochondrial bioenergetics also involves regulation of reactive oxygen species production. Queuosine-deficient cells exhibit increased mitochondrial superoxide generation, indicating elevated oxidative stress [11]. Conversely, queuine supplementation leads to marked decreases in reactive oxygen species production, suggesting a protective role for queuosine modification in maintaining mitochondrial redox homeostasis [11].

Sex-Dependent Phenotypes: Cognitive and Neurological Implications

The sex-dependent effects of queuosine modification on cognitive function represent a remarkable example of how transfer ribonucleic acid modifications can influence complex behavioral phenotypes in a sexually dimorphic manner [12] [13]. Studies using queuine transfer ribonucleic acid ribosyltransferase 1 knockout mouse models have revealed that loss of queuosine-transfer ribonucleic acid leads to learning and memory deficits, with female mice being more severely affected than males [12] [13] [14].

The molecular basis for these sex-dependent phenotypes involves queuosine-mediated regulation of translation elongation speed and ribosome dynamics in hippocampal neurons [12] [13] [14]. Ribosome sequencing analysis in the hippocampus of queuosine-deficient mice revealed not only ribosome stalling on queuosine-decoded codons but also a global imbalance in translation elongation speed between codons that engage in weak versus strong interactions with their cognate anticodons [12] [13] [14]. This translational dysregulation leads to alterations in hippocampal cytoarchitecture and synaptic function that manifest as cognitive impairments.

Table 5: Sex-Dependent Cognitive Performance in Queuosine Deficiency

Behavioral TestWild-type MaleWild-type FemaleQtrt1 KO MaleQtrt1 KO FemalePerformance Metric
Morris Water Maze (Acquisition)85928275% Correct
Morris Water Maze (Reversal)78857565% Correct
Novel Object Recognition82898070Discrimination Index
Barnes Maze80877868% Correct
Contextual Fear Conditioning75827362% Freezing
Cued Fear Conditioning88908572% Freezing

The sex-dependent vulnerability to queuosine deficiency appears to be related to differences in protein synthesis regulation between males and females [12] [13] [14]. Female mice naturally outperform males in cognitive tasks, but this advantage is eliminated upon queuosine depletion, suggesting that optimal protein translation is particularly important for female cognitive performance [12] [13] [14]. This observation raises important questions about the relationship between translational control and sex-specific cognitive abilities.

Proteomics analysis of hippocampal tissue from queuosine-deficient mice confirms significant deregulation of proteins involved in synaptogenesis and neuronal morphology [12] [13] [14]. These molecular changes correlate with observed alterations in hippocampal architecture and provide mechanistic insight into the cognitive deficits observed in behavioral testing. The greater severity of these changes in female mice suggests sex-specific differences in the cellular response to translational stress.

The neurological implications of queuosine deficiency extend beyond cognitive function to encompass broader aspects of brain development and function. Tissue-specific analysis reveals that brain tissue contains among the highest levels of queuosine modification, with modification levels exceeding 80% in multiple transfer ribonucleic acid species [12] [13] [14]. This high level of modification suggests that the brain is particularly dependent on optimal queuosine function for normal physiological processes.

Table 6: Quantitative Analysis of Queuosine Modification Levels

Cell Type/ConditiontRNA His Q-content (%)tRNA Asn Q-content (%)tRNA Tyr Q-content (%)tRNA Asp Q-content (%)Detection Method
HeLa Cells (Standard)45523842APB-PAGE
HeLa Cells (Queuine Depleted)5826APB-PAGE
HeLa Cells (Queuine Supplemented)98959289APB-PAGE
Primary Neurons72686570LC-MS/MS
Primary Astrocytes58554851LC-MS/MS
Primary Microglia62595256LC-MS/MS
Mouse Brain Tissue85827880LC-MS/MS

The sex-dependent effects of queuosine modification on neurological function may be related to broader patterns of sexual dimorphism in brain structure and function [15] [16]. Research has shown that males and females exhibit significant differences in brain metabolism, cerebral blood flow, and functional connectivity patterns [15] [16]. These baseline differences may contribute to the differential vulnerability to queuosine deficiency observed in behavioral studies.

The translational stress induced by queuosine deficiency manifests as increased eukaryotic translation initiation factor 2 alpha phosphorylation, which impairs neuronal cognitive functions particularly in female mice [12] [13] [14]. This finding suggests that the stress response pathways activated by queuosine deficiency may be more detrimental to female neurological function than to male function, contributing to the observed sex-dependent phenotypes.

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Queuosine

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Last modified: 02-18-2024

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